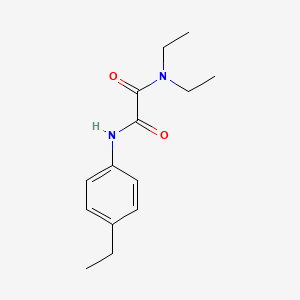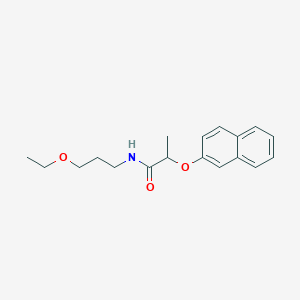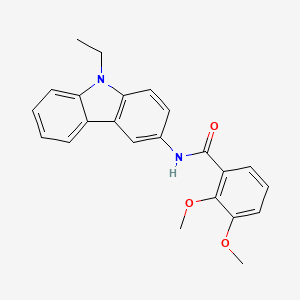![molecular formula C15H24N2O2 B4851353 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4851353.png)
3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile
Vue d'ensemble
Description
3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile, also known as DIBOM, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. The inhibition of FAAH by DIBOM results in increased levels of endocannabinoids, which have been shown to have a variety of physiological and biochemical effects.
Mécanisme D'action
The mechanism of action of 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile involves the inhibition of FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile increases the levels of endocannabinoids, which can then bind to cannabinoid receptors in the body and produce a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids produced by 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile have been shown to have a variety of biochemical and physiological effects. These effects include pain relief, anti-inflammatory effects, mood regulation, and appetite control. Additionally, 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile in lab experiments is its potency as an FAAH inhibitor. This allows researchers to study the effects of endocannabinoids on various physiological processes at a much higher level than would be possible without the use of an inhibitor. However, one limitation of using 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile is its specificity for FAAH. While it is a potent inhibitor of FAAH, it does not affect other enzymes involved in the metabolism of endocannabinoids.
Orientations Futures
There are many potential future directions for research involving 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile. One area of interest is the use of 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of increased endocannabinoid levels produced by 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile. Finally, the development of more specific FAAH inhibitors may lead to the discovery of new therapeutic targets for the treatment of a variety of diseases.
Applications De Recherche Scientifique
3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile has been used extensively in scientific research as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that is involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. By inhibiting FAAH, 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile increases the levels of endocannabinoids in the body, which can be used to study the effects of these molecules on various physiological processes.
Propriétés
IUPAC Name |
3-(3-ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-15(4-2,19-12-6-8-16)7-5-9-17-10-13-18-14-11-17/h3-4,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOARGAOWBCXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CCN1CCOCC1)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B4851275.png)
![5-oxo-3-phenyl-N-(4-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4851281.png)

![1-(4-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4851289.png)
![N-(3-methylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4851294.png)
![2-[2-ethoxy-4-(1-piperidinylcarbonothioyl)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B4851311.png)
![8-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4851319.png)

![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B4851340.png)
![N-[5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4851341.png)
![methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4851348.png)
![3-[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4851361.png)

![5-[4-(allyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4851369.png)